molecular formula C15H22N2 B13599403 3-[4-(Pyrrolidin-1-yl)phenyl]piperidine

3-[4-(Pyrrolidin-1-yl)phenyl]piperidine

Cat. No.: B13599403
M. Wt: 230.35 g/mol
InChI Key: IADIXBFDCPUQQN-UHFFFAOYSA-N
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Description

3-[4-(Pyrrolidin-1-yl)phenyl]piperidine is a chemical compound that features both a pyrrolidine and a piperidine ring. These nitrogen-containing heterocycles are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s structure allows it to interact with different biological targets, making it a valuable scaffold in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Pyrrolidin-1-yl)phenyl]piperidine typically involves the formation of the pyrrolidine and piperidine rings followed by their coupling. One common method includes the reaction of 4-bromophenylpiperidine with pyrrolidine under basic conditions. The reaction is usually carried out in a solvent like dichloromethane or toluene, with a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Pyrrolidin-1-yl)phenyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions typically result in alkylated derivatives .

Scientific Research Applications

3-[4-(Pyrrolidin-1-yl)phenyl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(Pyrrolidin-1-yl)phenyl]piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. This interaction is often mediated by the nitrogen atoms in the pyrrolidine and piperidine rings, which can form hydrogen bonds or ionic interactions with the target molecules. The exact pathways involved depend on the specific biological context and the target’s nature .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Pyrrolidin-1-yl)phenyl]piperidine is unique due to the presence of both pyrrolidine and piperidine rings, along with a phenyl group. This combination allows for diverse interactions with biological targets, making it a versatile scaffold in drug discovery. Its structural complexity also provides opportunities for further functionalization and optimization in medicinal chemistry .

Properties

Molecular Formula

C15H22N2

Molecular Weight

230.35 g/mol

IUPAC Name

3-(4-pyrrolidin-1-ylphenyl)piperidine

InChI

InChI=1S/C15H22N2/c1-2-11-17(10-1)15-7-5-13(6-8-15)14-4-3-9-16-12-14/h5-8,14,16H,1-4,9-12H2

InChI Key

IADIXBFDCPUQQN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C3CCCNC3

Origin of Product

United States

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